TEMPO methacrylate
TEMPO methacrylate
TEMPO methacrylate (4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl) undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radicals.
4-methacryloyloxy-TEMPO is a member of the class of piperidines that is TEMPO carrying a methacryloyloxy group at position 4. It has a role as a polymerisation monomer. It is a member of aminoxyls, a member of piperidines and an enoate ester. It derives from a TEMPO.
4-methacryloyloxy-TEMPO is a member of the class of piperidines that is TEMPO carrying a methacryloyloxy group at position 4. It has a role as a polymerisation monomer. It is a member of aminoxyls, a member of piperidines and an enoate ester. It derives from a TEMPO.
Brand Name:
Vulcanchem
CAS No.:
15051-46-4
VCID:
VC21278308
InChI:
InChI=1S/C13H23NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10,16H,1,7-8H2,2-6H3
SMILES:
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)[O])(C)C
Molecular Formula:
C13H23NO3
Molecular Weight:
241.33 g/mol
TEMPO methacrylate
CAS No.: 15051-46-4
Cat. No.: VC21278308
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | TEMPO methacrylate (4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl) undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radicals. 4-methacryloyloxy-TEMPO is a member of the class of piperidines that is TEMPO carrying a methacryloyloxy group at position 4. It has a role as a polymerisation monomer. It is a member of aminoxyls, a member of piperidines and an enoate ester. It derives from a TEMPO. |
|---|---|
| CAS No. | 15051-46-4 |
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | (1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C13H23NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10,16H,1,7-8H2,2-6H3 |
| Standard InChI Key | JSCMOBOGFWDBFV-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)OC1CC(N(C(C1)(C)C)[O])(C)C |
| Canonical SMILES | CC(=C)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C |
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